molecular formula C14H14N4O3 B10975667 2,3-dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone

2,3-dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone

Cat. No.: B10975667
M. Wt: 286.29 g/mol
InChI Key: SGJWXSLKEZLXPX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone is a complex organic compound that features both indole and pyrazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the indole and pyrazole moieties through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the nitro group on the pyrazole ring can yield amino derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxindole derivatives: from oxidation.

    Amino derivatives: from reduction.

    Halogenated indoles: from substitution reactions.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used to create libraries of compounds for drug discovery.

Biology

In biological research, derivatives of this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone would depend on its specific application. Generally, the indole moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The nitro group on the pyrazole ring can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler indole structure.

    1,3-Dimethyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative.

Uniqueness

The combination of indole and pyrazole moieties in 2,3-dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone provides a unique scaffold that can interact with multiple biological targets, making it more versatile compared to simpler compounds.

This detailed overview highlights the significance of this compound in various fields of research and industry

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(2,5-dimethyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C14H14N4O3/c1-9-12(18(20)21)13(16(2)15-9)14(19)17-8-7-10-5-3-4-6-11(10)17/h3-6H,7-8H2,1-2H3

InChI Key

SGJWXSLKEZLXPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C32)C

Origin of Product

United States

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